molecular formula C21H17FN4O4S B2894439 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941973-90-6

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2894439
M. Wt: 440.45
InChI Key: ADIRUBFTGICYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C21H17FN4O4S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is part of a broader class of compounds explored for various biomedical applications. Although the specific compound has not been directly studied, compounds with similar structures have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, novel celecoxib derivatives have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds have shown potential therapeutic effects without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, highlighting the therapeutic potential of similarly structured compounds (Ş. Küçükgüzel et al., 2013).

Antitumor and Antimicrobial Activities

Another research avenue is the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents. These compounds, through structural modifications, have shown promising activities against hepatocellular carcinoma (HepG2) cell lines, suggesting that structural analogs could have similar antitumor properties. The detailed synthesis and characterization processes of these compounds underline the importance of structural innovation in developing new therapeutic agents (S. M. Gomha et al., 2016).

Novel Mechanisms of Action

The investigation into novel mechanisms of action for these compounds is also a critical area of research. For instance, studies on selective inhibitors of the 5-lipoxygenase enzyme, which is implicated in the pathogenesis of asthma and atherosclerosis, show that understanding the biochemical interactions and metabolic pathways of such compounds can lead to the development of new drugs with targeted therapeutic effects. The metabolic ring opening and oxidative processes involved in the degradation of these compounds provide insights into their stability and efficacy in biological systems (C. Maciolek et al., 2011).

Fluorometric Sensing Applications

Furthermore, pyrazoline-based compounds have been explored for their applications in fluorometric sensing, particularly for the detection of heavy metals such as Hg2+. The high selectivity and sensitivity of these compounds for specific ions highlight their potential use in environmental monitoring and public health. The development of novel pyrazoline-based "turn-off" sensors for Hg2+ detection is an example of the applicability of these compounds beyond traditional therapeutic uses, demonstrating their versatility and potential for innovation in various scientific fields (Ebru Bozkurt & H. Gul, 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-13-2-4-14(5-3-13)26-19(15-9-31-10-16(15)25-26)24-21(28)20(27)23-8-12-1-6-17-18(7-12)30-11-29-17/h1-7H,8-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIRUBFTGICYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

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